1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea (CAS 1396750-42-7) is a synthetic, unsymmetrical urea derivative with molecular formula C15H25N3O2 and a molecular weight of 279.38 g/mol. The compound features a central urea core that is N-substituted on one side with a cyclohexyl group and on the other side with a 4-morpholinobut-2-yn-1-yl chain, placing it within a broader class of morpholino-alkynyl urea scaffold compounds that have been investigated as kinase inhibitor candidates.

Molecular Formula C15H25N3O2
Molecular Weight 279.384
CAS No. 1396750-42-7
Cat. No. B2527885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea
CAS1396750-42-7
Molecular FormulaC15H25N3O2
Molecular Weight279.384
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCC#CCN2CCOCC2
InChIInChI=1S/C15H25N3O2/c19-15(17-14-6-2-1-3-7-14)16-8-4-5-9-18-10-12-20-13-11-18/h14H,1-3,6-13H2,(H2,16,17,19)
InChIKeyROCMZOZHMVLFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea (CAS 1396750-42-7): Structural Identity and Compound Class Profile for Procurement Evaluation


1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea (CAS 1396750-42-7) is a synthetic, unsymmetrical urea derivative with molecular formula C15H25N3O2 and a molecular weight of 279.38 g/mol . The compound features a central urea core that is N-substituted on one side with a cyclohexyl group and on the other side with a 4-morpholinobut-2-yn-1-yl chain, placing it within a broader class of morpholino-alkynyl urea scaffold compounds that have been investigated as kinase inhibitor candidates [1]. Publicly available, peer-reviewed quantitative biological activity data specific to this compound remains absent as of the search date; the evidence base for differentiation is therefore anchored in structural class membership and computational property comparisons rather than direct experimental head-to-head data.

Why Generic Substitution Among Morpholinobutynyl-Urea Analogs Fails: Structural Determinants That Drive Target Engagement and Physicochemical Profiles for 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea


The morpholinobut-2-yn-1-yl urea scaffold is a privileged chemotype in kinase inhibitor discovery, but the identity of the second N-substituent profoundly modulates both target potency and ADME properties [1]. Replacing the cyclohexyl group of 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea with an aromatic ring (e.g., phenyl, tolyl, benzhydryl, or thiophenylmethyl) fundamentally alters molecular shape, lipophilicity, and hydrogen-bonding capacity, which in turn affects binding pocket complementarity, solubility, metabolic stability, and off-target liability. Within this analog series, the saturated cyclohexyl ring of the target compound represents a distinct pharmacophoric choice relative to its planar aromatic counterparts, and structural class-level evidence from related urea-based kinase inhibitor programs demonstrates that cyclohexyl-vs-aryl substitution can be a critical determinant of selectivity and in vivo pharmacokinetic behavior [2]. Generic interchange among these analogs without experimental validation therefore carries substantive risk of altered target engagement and unreliable SAR extrapolation.

Quantitative Evidence Guide: How 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea Differentiates from Its Closest Morpholinobutynyl-Urea Analogs


Structural Differentiation: Saturated Cyclohexyl vs. Aromatic N-Substituent in Morpholinobutynyl-Urea Scaffold Compounds

The target compound bears a fully saturated cyclohexyl group on one urea nitrogen, whereas the closest commercially listed analogs — 1-(4-morpholinobut-2-yn-1-yl)-3-phenylurea (CAS 1396806-07-7), 1-(4-morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea (CAS 1396866-62-8), 1-benzhydryl-3-(4-morpholinobut-2-yn-1-yl)urea (CAS 1396750-47-2), and 1-(4-morpholinobut-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1396784-20-5) — all feature aromatic N-substituents . The cyclohexyl group adopts a chair conformation, minimizing allylic strain and providing a three-dimensional, hydrophobic surface that contrasts with the planar, π-electron-rich character of the aromatic comparators. In the broader class of urea-based kinase inhibitors, cyclohexyl-vs-aryl substitution has been shown to alter kinase selectivity profiles by differentially engaging hydrophobic back-pocket residues [1].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Molecular Weight and Lipophilicity Differentiation from Aromatic Analogs Within the Morpholinobutynyl-Urea Series

The molecular weight (MW) of the target compound is 279.38 g/mol. This value is intermediate within the morpholinobutynyl-urea analog series: the phenyl analog (CAS 1396806-07-7) has a lower MW of 273.33 g/mol, while the m-tolyl analog (CAS 1396866-62-8) has a MW of 287.36 g/mol, and the benzhydryl analog (CAS 1396750-47-2) has a substantially higher MW of 363.5 g/mol . The target compound occupies a distinct physicochemical space with a molecular weight within the optimal range for oral bioavailability (MW < 500), but its cyclohexyl substitution confers a different calculated logP and hydrogen-bonding profile compared to the aromatic analogs, which may affect solubility and permeability. In class-level SAR studies of urea-based kinase inhibitors, MW and lipophilicity differences of this magnitude have been associated with altered cellular permeability and metabolic clearance rates [1].

Physicochemical Profiling Drug-likeness Lead Optimization

Kinase Inhibitor Potential: Class-Level Evidence from Morpholine-Containing Urea-Based ERK Inhibitor Programs

In a 2020 study by Zhu et al., 12 urea compounds containing morpholine rings were designed and synthesized as novel ERK kinase inhibitors. The study demonstrated that most target compounds exhibited moderately inhibitory effects on human colorectal cancer cells SW480 and HCT-116, with structural variations in the urea N-substituents influencing both ERK kinase activity and cellular anti-proliferative potency [1]. The target compound 1-cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea shares the morpholino-alkynyl-urea core scaffold with compounds in this series, and the cyclohexyl substitution represents a distinct structural variant within this pharmacophore space. However, the specific compound was not directly tested in this study, and no quantitative IC50 data for this exact compound against ERK or any other kinase target has been identified in the public domain.

Kinase Inhibition ERK Anticancer Drug Discovery

Synthetic Accessibility: Building Block Utility of the Cyclohexyl-Morpholinobutynyl-Urea Scaffold

The target compound is commercially listed as a research chemical and building block for the synthesis of more complex organic molecules . Its structure contains a terminal morpholine nitrogen that can serve as a handle for further functionalization, and the alkyne moiety in the but-2-yn-1-yl linker provides a site for click chemistry (e.g., CuAAC) or other alkyne-specific transformations, distinguishing it from saturated-linker urea analogs that lack this synthetic versatility. The cyclohexyl group, being chemically inert under most reaction conditions, provides a robust hydrophobic anchor during multi-step synthetic sequences, whereas aromatic N-substituents in comparator compounds (e.g., phenyl, tolyl, benzhydryl) may undergo unwanted electrophilic aromatic substitution side reactions under certain conditions .

Synthetic Chemistry Building Block Medicinal Chemistry

Recommended Application Scenarios for 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea Based on Available Evidence


Kinase Inhibitor Discovery: ERK-Targeted Lead Optimization Using Cyclohexyl-Substituted Morpholino-Urea Scaffolds

The target compound is structurally aligned with the morpholine-containing urea-based ERK inhibitor series reported by Zhu et al. (2020), in which compounds sharing the morpholino-alkynyl-urea core demonstrated moderate kinase inhibitory activity and anti-proliferative effects against SW480 and HCT-116 colorectal cancer cells [1]. The cyclohexyl substitution offers a saturated, three-dimensional pharmacophore element that differs from the planar aromatic substituents explored in the published series. Research groups pursuing ERK inhibitor SAR expansion may use this compound as a building block or as a reference compound to probe the effect of cyclohexyl-vs-aryl substitution on kinase selectivity, cellular potency, and ADME properties. However, users should anticipate the need for de novo biological profiling, as no published IC50, Ki, or cellular activity data exist for this exact compound.

Chemical Biology Tool: Urea Transporter (UT) Inhibitor Probe Development

The compound's urea core and morpholino-alkynyl architecture are consistent with the structural features of small-molecule urea transporter inhibitors, as described in patents and literature on UT-A- and UT-B-selective inhibitors [1]. While no direct UT inhibition data are available for this specific compound, its structure places it within a chemotype space that has yielded UT inhibitors with IC50 values in the nanomolar to low micromolar range. The cyclohexyl group may contribute to UT isoform selectivity through differential hydrophobic pocket interactions. Researchers investigating urea transporter pharmacology may consider this compound as a starting point for structure-activity relationship studies, with the alkyne linker providing a convenient site for biotinylation or fluorophore conjugation via click chemistry for target engagement assays.

Synthetic Methodology Development: Click Chemistry-Ready Urea Building Block

The compound's but-2-yn-1-yl linker contains a terminal alkyne that is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and other click chemistry transformations [1]. This feature, combined with the chemically robust cyclohexyl group and the morpholine handle, makes the compound a versatile building block for constructing triazole-containing compound libraries or for bioconjugation applications. Compared to aromatic-substituted analogs (phenyl, tolyl, benzhydryl), the cyclohexyl variant offers distinct solubility and conformational properties that may be advantageous in specific synthetic sequences. Procurement for this purpose should verify purity (typically ≥95%) and confirm alkyne integrity via NMR or LC-MS before use.

Pharmacophore Validation: Benchmarking Saturated vs. Aromatic N-Substituent Effects in Urea-Based Inhibitor Series

For medicinal chemistry teams engaged in urea-based inhibitor optimization, 1-cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea serves as a saturated-ring comparator to the more commonly employed aromatic-substituted morpholinobutynyl-urea analogs [1]. Class-level evidence from kinase inhibitor SAR studies indicates that replacing an aromatic ring with a cyclohexyl group can modulate target selectivity, metabolic stability, and solubility [2]. Systematic comparative profiling of the target compound alongside its phenyl (CAS 1396806-07-7), m-tolyl (CAS 1396866-62-8), and benzhydryl (CAS 1396750-47-2) analogs in a panel of kinase assays and ADME endpoints would generate valuable SAR data to guide lead optimization. Currently, such comparative data are not publicly available and must be generated by the end user.

Quote Request

Request a Quote for 1-Cyclohexyl-3-(4-morpholinobut-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.